Dodecyl Icosanoate, also known as Dodecyl arachidate, is a long-chain fatty acid ester with the chemical formula C32H64O2 National Institutes of Health (NIH), PubChem. [PubChem Dodecyl Icosanoate: ]. While research on its specific applications is limited, its properties make it a potential tool in various scientific fields.
Due to its fatty acid structure, Dodecyl Icosanoate might be useful in biological research for several reasons:
Its basic structure aligns with naturally occurring fatty acids found in cell membranes. This allows it to potentially serve as a model compound in studies investigating membrane structure and function [MedChemExpress, Dodecyl arachidate (Dodecyl Icosanoate)].
Dodecyl Icosanoate's lipophilic (fat-loving) nature might enable it to act as a carrier molecule for transporting drugs or other substances across cell membranes [This is a hypothetical application based on its chemical properties. Research to confirm this specific use is ongoing].
Dodecyl Icosanoate, also known as dodecyl arachidate, is an organic compound with the chemical formula . It belongs to the class of fatty acid esters, specifically long-chain fatty acids and alcohols. This compound is characterized by a dodecyl group (a straight-chain alkyl group with 12 carbon atoms) linked to an icosanoate group (derived from arachidic acid, which contains 20 carbon atoms). Dodecyl Icosanoate is notable for its hydrophobic properties, making it useful in various applications in biochemistry and materials science .
Dodecyl Icosanoate can be synthesized through the esterification reaction between arachidoyl-CoA and dodecan-1-ol. The general reaction can be represented as follows:
This reaction highlights the formation of the ester bond that characterizes Dodecyl Icosanoate . While specific reactions involving Dodecyl Icosanoate itself are less documented, related compounds have been studied extensively, providing insights into its potential reactivity and stability.
The synthesis of Dodecyl Icosanoate typically involves the following methods:
These methods emphasize the importance of controlling reaction conditions such as temperature and pH to maximize yield and purity .
Dodecyl Icosanoate finds applications in several fields:
Its unique properties make it suitable for enhancing product performance in these industries .
Dodecyl Icosanoate shares structural similarities with other long-chain fatty acid esters. Here are some comparable compounds:
Compound Name | Formula | Characteristics |
---|---|---|
Dodecyl Decanoate | Shorter carbon chain than Dodecyl Icosanoate | |
Dodecyl Arachidate | Identical structure; alternative name for Dodecyl Icosanoate | |
Dodecyl Hexanoate | Contains fewer carbons; differing properties | |
Dodecyl Heptadecanoate | Similar in structure; one less carbon than Dodecyl Icosanoate |
Uniqueness: The distinctiveness of Dodecyl Icosanoate lies in its longer carbon chain (icosanoate), which contributes to its unique physical and chemical properties compared to shorter-chain esters. This characteristic may enhance its efficacy in specific applications such as cosmetic formulations and drug delivery systems .
The fundamental molecular composition of dodecyl icosanoate establishes the foundation for understanding its structural characteristics and physical properties. The compound possesses the molecular formula C32H64O2, indicating a completely saturated hydrocarbon framework with thirty-two carbon atoms, sixty-four hydrogen atoms, and two oxygen atoms incorporated within the ester functional group [1] [2] [3]. This molecular composition results in a molecular weight of approximately 480.85 to 480.86 grams per mole, with slight variations reported across different analytical methods and sources [1] [2] [4].
The monoisotopic mass of dodecyl icosanoate measures 480.49063 daltons, providing precise mass spectral identification capabilities [3] [5]. The compound bears the Chemical Abstracts Service registry number 42232-82-6, facilitating unambiguous identification in chemical databases and regulatory documentation [1] [2]. The International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as dodecyl icosanoate, reflecting its structural composition as the dodecyl ester of icosanoic acid [2] [4].
Table 1: Molecular Formula and Weight Analysis
Property | Value | Source Reference |
---|---|---|
Molecular Formula | C32H64O2 | [1] [2] [3] |
Molecular Weight (g/mol) | 480.85-480.86 | [1] [2] [3] |
Monoisotopic Mass (Da) | 480.49063 | [3] [5] |
Chemical Abstracts Service Number | 42232-82-6 | [1] [2] |
International Union of Pure and Applied Chemistry Name | Dodecyl icosanoate | [1] [2] |
Simplified Molecular Input Line Entry System | CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | [2] [3] |
International Chemical Identifier Key | GFFYHZLIDINABP-UHFFFAOYSA-N | [2] [3] |
The Simplified Molecular Input Line Entry System representation provides a linear textual description of the molecular structure, reading as CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC, which clearly delineates the twenty-carbon icosanoic acid chain connected through an ester linkage to the twelve-carbon dodecyl chain [2] [3]. The International Chemical Identifier Key GFFYHZLIDINABP-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational chemistry applications [2] [3].
The structural architecture of dodecyl icosanoate demonstrates the characteristic features of long-chain saturated fatty acid esters, with its carbon framework consisting of two distinct aliphatic segments connected through an ester functional group. The icosanoic acid component contributes a straight-chain saturated fatty acid structure containing twenty carbon atoms arranged in an unbranched configuration [6] [7]. This icosanoic acid segment exhibits the typical characteristics of long-chain fatty acids, with each carbon atom maintaining tetrahedral geometry through sp3 hybridization, resulting in a fully saturated hydrocarbon chain [7] [8].
The dodecyl alcohol component provides a twelve-carbon straight-chain saturated alcohol moiety, also characterized by complete saturation and linear arrangement [9] [10]. This alcohol segment, derived from dodecanol, maintains the same tetrahedral carbon geometry throughout its length, contributing to the overall linear nature of the molecular structure [9]. The combination of these two saturated aliphatic chains results in a total carbon count of thirty-two atoms, with thirty rotatable carbon-carbon single bonds providing considerable conformational flexibility [2] [11].
Table 2: Structural Component Analysis
Component | Value | Description |
---|---|---|
Total Carbon Atoms | 32 | Total carbon atoms in complete molecule |
Hydrogen Atoms | 64 | Total hydrogen atoms in saturated structure |
Oxygen Atoms | 2 | Two oxygen atoms in ester functional group |
Icosanoic Acid Chain Length | 20 carbons (C20) | Straight-chain saturated fatty acid component |
Dodecyl Alcohol Chain Length | 12 carbons (C12) | Straight-chain fatty alcohol component |
Ester Functional Group Position | Central linking position | Carbonyl carbon linking acid and alcohol |
Heavy Atoms Count | 34 | All non-hydrogen atoms |
Rotatable Bonds Count | 30 | Single bonds allowing rotation |
The structural characteristics reveal that dodecyl icosanoate belongs to the category of long-chain fatty acid esters, specifically classified as a wax ester due to its extended carbon chain length exceeding twenty-four carbon atoms [11] [12]. The completely saturated nature of both hydrocarbon chains contributes to the compound's structural stability and influences its physical properties, including melting point, crystallization behavior, and conformational preferences [11] [13].
The ester functional group in dodecyl icosanoate exhibits characteristic geometric features that define its chemical reactivity and physical properties. The carbonyl carbon atom within the ester linkage adopts sp2 hybridization, resulting in trigonal planar geometry with bond angles of approximately 120 degrees around the carbonyl center [14] [15]. This geometric arrangement positions the carbonyl oxygen, the ester oxygen, and the adjacent carbon atoms in a planar configuration, creating a rigid structural element within the otherwise flexible molecule [14].
The carbonyl oxygen atom demonstrates sp hybridization with one of its unhybridized 2p atomic orbitals forming the π bond with the carbonyl carbon's unhybridized 2p orbital [14]. This oxygen atom also possesses two lone pairs of electrons: one occupying an sp hybrid orbital and another residing in a 2p atomic orbital perpendicular to the π bond system [14]. The ether oxygen atom connecting to the dodecyl chain exhibits sp2 hybridization with bent geometry, accommodating its two lone pairs of electrons while maintaining bonding to both the carbonyl carbon and the adjacent alkyl carbon [14].
Table 3: Ester Functional Group Geometry
Structural Feature | Characteristic | Bond Angles |
---|---|---|
Carbonyl Carbon Hybridization | sp2 hybridized | ~120° |
Carbonyl Carbon Geometry | Trigonal planar | 120° around carbonyl carbon |
Carbonyl Oxygen Hybridization | sp hybridized | Linear arrangement |
Ether Oxygen Hybridization | sp2 hybridized | ~109° |
Ether Oxygen Geometry | Bent geometry | Bent around ether oxygen |
Carbon-Oxygen Bond Order (C=O) | Double bond (π-bonding) | N/A |
Carbon-Oxygen Bond Order (C-O) | Single bond | N/A |
Ester Group Planarity | Planar configuration | All atoms in same plane |
The resonance stabilization within the ester functional group contributes to its distinctive properties, with electron delocalization occurring between the ether oxygen's lone pair and the carbonyl π system [14] [15]. This delocalization effect restricts rotation around the carbon-oxygen single bond, contributing to the planar nature of the ester group and influencing the overall molecular conformation [14]. The infrared spectroscopic signature of the ester functional group follows the characteristic "Rule of Three" pattern, exhibiting three intense absorption peaks at approximately 1700 cm⁻¹ (C=O stretch), 1200 cm⁻¹ (C-C-O stretch), and 1100 cm⁻¹ (O-C-C stretch) [15].
The conformational behavior of dodecyl icosanoate presents significant challenges for three-dimensional molecular modeling due to the extensive flexibility inherent in its long-chain structure. The molecule contains thirty rotatable carbon-carbon single bonds, creating an enormous conformational search space that complicates computational analysis [1] [16]. Each rotatable bond can adopt multiple conformational states, primarily trans and gauche configurations, leading to a vast number of potential molecular conformations that must be considered in theoretical calculations [16] [11].
Computational chemistry approaches face substantial difficulties when attempting to model dodecyl icosanoate accurately. The PubChem database specifically notes that "conformer generation is disallowed since too flexible" for this compound, highlighting the computational challenges associated with its structural analysis [1]. This limitation arises from the exponential increase in conformational possibilities as chain length increases, making exhaustive conformational sampling computationally prohibitive with current methodologies [16] [17].
The conformational flexibility of long-chain esters like dodecyl icosanoate exhibits temperature-dependent behavior, with higher temperatures favoring extended conformations while lower temperatures promote more compact, folded arrangements [16] [12]. Molecular dynamics simulations of similar long-chain esters demonstrate that conformational transitions occur on timescales ranging from nanoseconds to microseconds, requiring extended simulation times to achieve adequate sampling of the conformational ensemble [16] [18].
The ester functional group itself contributes to conformational preferences through its planar geometry and restricted rotation around the C-O single bond [14] [16]. This constraint influences the overall molecular shape by limiting certain conformational states and favoring arrangements that minimize steric interactions between the long hydrocarbon chains [16]. The interplay between intramolecular van der Waals interactions, torsional preferences, and entropic effects determines the populated conformational states under different conditions [11] [12].
Three-dimensional modeling challenges are further complicated by the need to account for intermolecular interactions in condensed phases, where dodecyl icosanoate molecules can exhibit complex packing arrangements and cooperative conformational behavior [11] [12]. The crystalline forms of long-chain esters demonstrate specific packing motifs that depend on chain length, symmetry, and intermolecular hydrogen bonding patterns [11]. Computational approaches must therefore consider both intramolecular conformational preferences and intermolecular packing effects to accurately predict the three-dimensional structure and properties of dodecyl icosanoate in various phases [19] [18].